Bitoscanate
Overview
Description
Bitoscanate, also known as 1,4-Diisothiocyanatobenzene, is an organic chemical compound with the molecular formula C8H4N2S2 and a molar mass of 192.25 g/mol . It is primarily used in the treatment of hookworm infections . This compound is classified as an extremely hazardous substance in the United States and is subject to strict reporting requirements .
Mechanism of Action
Bitoscanate is an organic chemical compound primarily used in the treatment of hookworms . This article will delve into the various aspects of this compound’s mechanism of action.
Target of Action
This compound’s primary targets are hookworms, specifically Necator species and Ancylostoma duodenale . These parasitic worms are the cause of hookworm disease, a common helminth infection that affects millions of people worldwide.
Mode of Action
It is known to be effective against various nematodes, particularly hookworms
Result of Action
The primary result of this compound’s action is the effective treatment of hookworm infections . By targeting and eliminating hookworms, this compound alleviates the symptoms of hookworm disease and prevents further complications associated with this infection.
Preparation Methods
Bitoscanate can be synthesized through various synthetic routes. One common method involves the reaction of 1,4-diaminobenzene with carbon disulfide and chlorine to form 1,4-diisothiocyanatobenzene . The reaction conditions typically include a solvent such as dichloromethane and a catalyst like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Bitoscanate undergoes several types of chemical reactions, including:
Substitution Reactions: This compound reacts readily with amines to form thiourea derivatives. These reactions are typically carried out under mild conditions and can generate significant amounts of heat.
Decomposition Reactions: When heated to decomposition, this compound emits toxic fumes of nitrogen oxides and sulfur oxides.
Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions of this compound are limited, it is known that the compound can participate in such reactions under appropriate conditions.
Scientific Research Applications
Bitoscanate has been extensively studied for its anthelmintic properties, particularly against hookworms . It has shown effectiveness in treating infections caused by Ancylostoma duodenale and Necator americanus . Additionally, this compound has been tested against various nematodes and cestodes infesting animals, demonstrating its broad-spectrum anthelmintic activity . In the field of chemistry, this compound is used as a reagent for the synthesis of thiourea derivatives .
Comparison with Similar Compounds
Bitoscanate can be compared with other anthelmintic compounds such as bephenium hydroxynaphthoate and tetrachlorethylene . While all three compounds are effective against hookworms, this compound is unique in its chemical structure and mode of action . Bephenium hydroxynaphthoate is particularly effective against Ancylostoma duodenale, while tetrachlorethylene is preferred for Necator americanus infections . Other similar compounds include dexlansoprazole, metformin, and natamycin, which have shown activity against various parasitic nematodes .
Properties
IUPAC Name |
1,4-diisothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2S2/c11-5-9-7-1-2-8(4-3-7)10-6-12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWQUXGVXQELIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2S2 | |
Record name | BITOSCANATE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046532 | |
Record name | p-Phenylene bis(isothiocyanate) | |
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Molecular Weight |
192.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Bitoscanate appears as odorless colorless crystals. Melting point 132 °C. | |
Record name | BITOSCANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4885 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Practically insoluble in water. Sol in alcohol, chloroform., Soluble in acetone and acetic acid | |
Record name | PHENYLENE-1,4-DIISOTHIOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Vapor Pressure |
6.2X10-5 mm Hg at 25 °C /Estimated/ | |
Record name | PHENYLENE-1,4-DIISOTHIOCYANATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6435 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless needles, Yellowish-white, crystalline powder | |
CAS No. |
4044-65-9 | |
Record name | BITOSCANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4885 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | p-Phenylene diisothiocyanate | |
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Record name | Bitoscanate [INN] | |
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Record name | BITOSCANATE | |
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Record name | Benzene, 1,4-diisothiocyanato- | |
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Record name | p-Phenylene bis(isothiocyanate) | |
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Record name | Bitoscanate | |
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Record name | BITOSCANATE | |
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Record name | PHENYLENE-1,4-DIISOTHIOCYANATE | |
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Melting Point |
270 °F (EPA, 1998), 132 °C | |
Record name | BITOSCANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4885 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | PHENYLENE-1,4-DIISOTHIOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6435 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure and molecular formula of Bitoscanate?
A2: this compound is an aromatic compound with two isothiocyanate (-N=C=S) groups attached to a central benzene ring. Its molecular formula is C8H4N2S2 [].
Q2: How effective is this compound in treating hookworm infections?
A3: Studies conducted in the past demonstrate varying degrees of this compound's efficacy against hookworm infections. A clinical trial involving hospitalized patients with Necator americanus infections reported a cure rate of 53% after administering two 100 mg doses twelve hours apart []. Other field trials also suggest its activity against hookworms, but with varying cure rates influenced by factors like dosage and co-infections [, , , , , , , ].
Q3: Has any research explored the Structure-Activity Relationship (SAR) of this compound?
A6: Yes, researchers have synthesized and evaluated various this compound analogs to understand the relationship between its structure and anthelmintic activity []. These studies revealed that modifications to the aromatic ring and the isothiocyanate groups could significantly influence the compound's potency against hookworms. For instance, introducing specific substituents like benzimidazole enhanced activity compared to the parent this compound molecule.
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